molecular formula C27H36N2O6 B12374705 Repaglinide M2-D5

Repaglinide M2-D5

Número de catálogo: B12374705
Peso molecular: 489.6 g/mol
Clave InChI: ZOMBGPVQRXZSGW-NTSVIFQKSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Repaglinide M2-D5 can be synthesized using a series of chemical reactions involving deuterated reagents. The preparation method involves the following steps :

    Starting Material: 3-ethoxy-4-ethoxycarbonyl benzeneacetic acid.

    Dehydration: The starting material is reacted with N-hydroxyphthalimide and a dehydrating agent in an organic solvent.

    Deuteration: The intermediate product is then subjected to deuteration using deuterated reagents to introduce deuterium atoms into the molecule.

    Purification: The final product, this compound, is purified using chromatographic techniques to achieve high purity.

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic route described above. The process includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Advanced techniques like continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility .

Análisis De Reacciones Químicas

Types of Reactions

Repaglinide M2-D5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mecanismo De Acción

Repaglinide M2-D5 exerts its effects by stimulating the release of insulin from the pancreatic β cells. The mechanism involves blocking ATP-dependent potassium channels, leading to membrane depolarization and the opening of calcium channels. The influx of calcium ions triggers the release of insulin . This action is glucose-dependent, meaning it is more effective when blood glucose levels are high .

Actividad Biológica

Repaglinide M2-D5 is a deuterated derivative of the dicarboxylic acid metabolite of repaglinide, a medication primarily used to manage type 2 diabetes mellitus. This article delves into the biological activity of this compound, exploring its pharmacokinetics, mechanisms of action, and clinical implications based on diverse research findings.

Overview of Repaglinide

Repaglinide is an oral insulin secretagogue that enhances glucose-stimulated insulin release from pancreatic β-cells. It acts by inhibiting ATP-sensitive potassium channels, leading to membrane depolarization and subsequent calcium influx, which stimulates insulin secretion . The drug is characterized by a rapid onset and short duration of action, making it effective for controlling postprandial blood glucose levels.

Pharmacokinetics of this compound

The pharmacokinetic profile of this compound is influenced by its metabolism and elimination pathways. The following table summarizes key pharmacokinetic parameters:

ParameterValue
Bioavailability ~56%
Half-life ~1 hour
Peak Concentration (Cmax) 20.0 ng/mL (test formulation)
Time to Peak (Tmax) 1.2 hours
Clearance 33-38 L/hour

Repaglinide is primarily metabolized in the liver via cytochrome P450 enzymes (CYP3A4 and CYP2C8), resulting in various metabolites, including M2, which does not exhibit significant hypoglycemic activity .

The mechanism by which this compound exerts its effects is closely related to its parent compound, repaglinide. It enhances insulin secretion in a glucose-dependent manner, making it effective for controlling blood glucose levels without causing excessive hypoglycemia when glucose levels are normal or low .

Clinical Studies and Findings

Several clinical studies have highlighted the efficacy and safety profile of repaglinide and its metabolites, including M2-D5:

  • Efficacy in Glycemic Control : In a study involving patients with type 2 diabetes, treatment with repaglinide led to significant reductions in fasting plasma glucose (FPG) and postprandial glucose levels. The mean change in HbA1c was reported as -0.50% over a 52-week period .
  • Drug Interactions : Co-administration with other medications such as gemfibrozil has been shown to significantly affect the pharmacokinetics of repaglinide. For instance, gemfibrozil increased the area under the curve (AUC) for repaglinide by up to 19-fold due to competitive inhibition of metabolism .
  • Safety Profile : A retrospective cohort study indicated that the combination of repaglinide with clopidogrel resulted in significantly lower minimum plasma glucose levels, suggesting potential risks for hypoglycemia .

Case Studies

  • Case Study on Long-term Efficacy : A clinical trial involving 100 patients treated with repaglinide showed that 86% experienced adverse events; however, only 5% reported major hypoglycemia. The long-term efficacy was maintained with HbA1c levels decreasing from 7.43% to 6.93% over the study duration .
  • Interaction with Gemfibrozil : A case study demonstrated that gemfibrozil co-administration led to a substantial increase in plasma concentrations of repaglinide due to inhibition of glucuronidation pathways, emphasizing the need for careful monitoring when these drugs are used together .

Propiedades

Fórmula molecular

C27H36N2O6

Peso molecular

489.6 g/mol

Nombre IUPAC

4-[2-[[(1S)-1-[2-(4-carboxybutylamino)phenyl]-3-methylbutyl]amino]-2-oxoethyl]-2-(1,1,2,2,2-pentadeuterioethoxy)benzoic acid

InChI

InChI=1S/C27H36N2O6/c1-4-35-24-16-19(12-13-21(24)27(33)34)17-25(30)29-23(15-18(2)3)20-9-5-6-10-22(20)28-14-8-7-11-26(31)32/h5-6,9-10,12-13,16,18,23,28H,4,7-8,11,14-15,17H2,1-3H3,(H,29,30)(H,31,32)(H,33,34)/t23-/m0/s1/i1D3,4D2

Clave InChI

ZOMBGPVQRXZSGW-NTSVIFQKSA-N

SMILES isomérico

[2H]C([2H])([2H])C([2H])([2H])OC1=C(C=CC(=C1)CC(=O)N[C@@H](CC(C)C)C2=CC=CC=C2NCCCCC(=O)O)C(=O)O

SMILES canónico

CCOC1=C(C=CC(=C1)CC(=O)NC(CC(C)C)C2=CC=CC=C2NCCCCC(=O)O)C(=O)O

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.